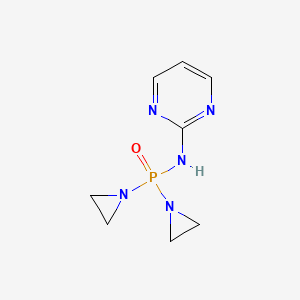

Phosphemide

Description

Phosphemide, chemically identified as bis(vinylimidazole) pyridyl-2-aminophosphate, is an alkylating agent with notable mutagenic properties. It has been extensively studied for its ability to induce chromosomal aberrations, inhibit mitotic cell division in human fibroblasts and murine cells, and generate heritable mutations in plants such as barley (Hordeum vulgare) and flax (Linum usitatissimum) . Its application in agricultural research aims to create genetic diversity for crop improvement, with mutation frequencies reaching 10% in some studies . This compound’s mechanism involves alkylation of DNA, leading to base-pair mismatches and structural mutations, a characteristic shared with other alkylating agents .

Properties

CAS No. |

882-58-6 |

|---|---|

Molecular Formula |

C8H12N5OP |

Molecular Weight |

225.19 g/mol |

IUPAC Name |

N-[bis(aziridin-1-yl)phosphoryl]pyrimidin-2-amine |

InChI |

InChI=1S/C8H12N5OP/c14-15(12-4-5-12,13-6-7-13)11-8-9-2-1-3-10-8/h1-3H,4-7H2,(H,9,10,11,14) |

InChI Key |

IFVGFQAONSKBCR-UHFFFAOYSA-N |

SMILES |

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |

Canonical SMILES |

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3 |

Other CAS No. |

882-58-6 |

Synonyms |

fosfemid phosphazine phosphemide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphemides can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with ammonium chloride (NH4Cl) in a high-boiling chlorinated solvent like tetrachloroethane or chlorobenzene. This reaction produces phosphonitrilic chlorides with the general formula (PNCl2)n, where n ranges from 3 to 8 . Another method involves the substitution of chlorine atoms in cyclic phosphazenes with organic nucleophiles such as RMgX or RLi to form poly(alkyl/aryl)phosphazenes .

Industrial Production Methods

Industrial production of phosphazines often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. For example, the reaction of PCl5 with NH4Cl is typically conducted at temperatures between 132-145°C for 6-20 hours, followed by rapid distillation and purification through recrystallization and sublimation .

Chemical Reactions Analysis

Types of Reactions

Phosphemides undergo various chemical reactions, including:

Oxidation: Phosphemides can be oxidized to form phosphazene oxides.

Reduction: Reduction reactions can convert phosphazines to phosphine derivatives.

Substitution: Chlorine atoms in phosphazines can be substituted with different organic groups, such as alkoxy, amide, or halogen groups.

Common Reagents and Conditions

Common reagents used in phosphazine reactions include:

Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Nucleophiles: Such as RMgX or RLi for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphazene oxides, phosphine derivatives, and various substituted phosphazines with different organic groups .

Scientific Research Applications

Phosphemides have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphazines involves their ability to act as strong bases and nucleophiles. Protonation typically occurs at the doubly bonded nitrogen atom, making them highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substituents attached to the phosphorus atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mutagenic Effectiveness by Concentration

Phosphemide’s mutagenic effects are highly concentration-dependent. In barley, a 0.002% concentration induced mutations in 17.43% of Zernogradsky 813 and 12.04% of Dz02-129 accessions, demonstrating higher effectiveness than 0.01% in these genotypes. Conversely, 0.01% this compound showed greater mutagenic efficiency (29.66%) in C.I. 10995 barley, albeit with semi-lethal effects . Lower concentrations (0.002%) minimized lethality while maintaining mutagenic activity, suggesting a unique advantage over higher doses .

Mutation Frequency and Spectrum

This compound induces a broad mutation spectrum, including chlorophyll deficiency, altered starch content, and morphological changes in plants. In barley and flax, it generated 10% mutations across genotypes, with nine distinct mutation types identified in barley M2 populations . Comparatively, classical alkylating agents like EMS typically require higher concentrations (0.1–0.6%) to achieve similar mutation frequencies, though direct comparisons are absent in the provided studies .

Genotypic and Environmental Interactions

This compound’s efficacy varies significantly by genotype. For example, C.I. 10995 barley exhibited a mutation frequency of 9.79% at 0.01% this compound, while Zernogradsky 813 responded better to 0.002% . Environmental factors also modulate outcomes: the interaction between genotype and environment contributed 18.55% to seed germination variability in mutant populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.